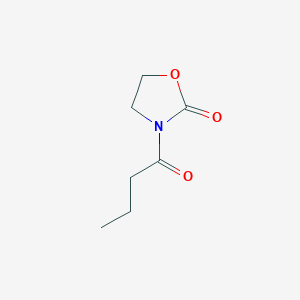

2-Oxazolidinone, 3-(1-oxobutyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60420-28-2 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

3-butanoyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H11NO3/c1-2-3-6(9)8-4-5-11-7(8)10/h2-5H2,1H3 |

InChI Key |

OCGBHRRSRUWGIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N1CCOC1=O |

Origin of Product |

United States |

Stereoselective Reactions Mediated by 2 Oxazolidinone, 3 1 Oxobutyl Type Auxiliaries

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds, which are prevalent in many biologically active natural products. researchgate.netnih.gov The use of chiral oxazolidinone auxiliaries, such as 2-Oxazolidinone (B127357), 3-(1-oxobutyl)-, has been a significant contribution to this field, allowing for the synthesis of aldol products with high levels of stereocontrol. nih.gov

Generation of Boron and Titanium Enolates and Their Reactivity Profiles

The stereochemical course of the aldol reaction is largely dependent on the geometry of the enolate intermediate. Boron and titanium enolates derived from N-acyl oxazolidinones have proven to be particularly effective in achieving high diastereoselectivity. nih.govnih.gov

Boron Enolates: The generation of boron enolates from N-acyl oxazolidinones is typically achieved through a process known as "soft enolization." nih.govyoutube.com This involves treating the N-acyl oxazolidinone with a dialkylboron triflate, such as di-n-butylboron triflate (n-Bu₂BOTf), in the presence of a tertiary amine base like triethylamine (B128534) (Et₃N). nih.gov The reaction is rapid, even at low temperatures, and proceeds through the formation of a chelated intermediate where the boron atom coordinates to both carbonyl oxygens of the N-acyl oxazolidinone. nih.govyoutube.com This pre-coordination increases the acidity of the α-protons, allowing for deprotonation by a weak base. youtube.com The resulting boron enolate is highly nucleophilic and reacts readily with aldehydes. youtube.com Spectroscopic studies, including IR and NMR, have provided strong evidence for the formation of these chelated enolate structures. nih.gov

Titanium Enolates: Titanium enolates of N-acyl oxazolidinones are also widely used for asymmetric aldol additions. nih.govsigmaaldrich.com They are typically generated by treating the N-acyl oxazolidinone with a Lewis acidic titanium species, such as titanium tetrachloride (TiCl₄), in the presence of a hindered amine base like sparteine (B1682161) or diisopropylethylamine (i-Pr₂NEt). nih.govsigmaaldrich.com The titanium enolates are highly reactive and have been shown to exhibit a degree of biradical character, which can influence their reactivity. researchgate.netnih.gov These enolates are particularly useful for reactions requiring "soft enolization" conditions and can provide excellent levels of diastereoselectivity. sigmaaldrich.com

Syn- and Anti-Diastereoselection Control in Aldol Additions

The geometry of the enolate, whether (Z) or (E), is a critical factor in determining the relative stereochemistry (syn or anti) of the resulting aldol adduct. This is often rationalized using the Zimmerman-Traxler transition state model, which proposes a chair-like six-membered ring transition state. stackexchange.comyoutube.com

(Z)-enolates , which are predominantly formed from N-acyl oxazolidinones under standard conditions with boron and titanium reagents, lead to the formation of syn-aldol adducts. stackexchange.com In the Zimmerman-Traxler model for a (Z)-enolate, the substituent on the enolate is forced into an axial position to minimize steric interactions, leading to the syn diastereomer. stackexchange.com

(E)-enolates , on the other hand, generally lead to anti-aldol adducts. youtube.com

The choice of metal enolate and reaction conditions allows for selective access to either the syn or anti aldol product. For instance, with titanium enolates of N-acyl oxazolidinones, the use of 2 equivalents of (-)-sparteine (B7772259) as a base favors the formation of the syn product, while using only 1 equivalent can lead to the non-Evans syn product. sigmaaldrich.com This level of control is a significant advantage of using these chiral auxiliaries.

Influence of Lewis Acids and Counterions on Stereochemical Outcome

The choice of Lewis acid and the nature of the counterion play a crucial role in the stereochemical outcome of aldol reactions. msu.edu Lewis acids activate the aldehyde electrophile by coordinating to its carbonyl oxygen, making it more susceptible to nucleophilic attack. youtube.comyoutube.com

In the context of N-acyl oxazolidinone-mediated aldol reactions, the Lewis acid is often the metal center of the enolate itself (e.g., boron or titanium). youtube.comyoutube.com The chelation of the metal to both the enolate oxygen and the aldehyde oxygen organizes the transition state, leading to high levels of stereoselectivity. stackexchange.com

Different Lewis acids can lead to different stereochemical outcomes. For example, in certain aldol-type reactions, the use of chelating Lewis acids like MgBr₂ or TiCl₄ can favor one diastereomer, while non-chelating Lewis acids like BF₃·OEt₂ can favor the opposite diastereomer. msu.edu The counterion associated with the Lewis acid can also influence the geometry of the transition state and thus the stereoselectivity of the reaction.

Catalytic Variants and Their Mechanistic Implications

While stoichiometric use of chiral auxiliaries is highly effective, the development of catalytic asymmetric aldol reactions is a major goal in organic synthesis to improve atom economy. nih.govmsu.edu Catalytic variants often employ a chiral Lewis acid to control the stereochemistry.

In reactions involving N-acyl oxazolidinones and related structures, chiral nickel(II) complexes have been successfully used as catalysts. nih.govresearchgate.net For instance, a [Tol-BINAP]Ni(II) complex can catalyze the direct and stereocontrolled aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes. nih.gov The Lewis acidic nickel center, in conjunction with a chiral ligand, organizes the transition state to afford the aldol adducts with high enantiomeric and diastereomeric purity. nih.gov Mechanistic studies and theoretical calculations suggest a transition state where the metal coordinates to the N-acyl imide and the aldehyde, directing the approach of the nucleophile. nih.gov

Stereoselective Alkylation Reactions

Alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. uwo.ca These reactions proceed with high diastereoselectivity, providing access to a wide range of enantiomerically enriched building blocks. nih.gov

Stereoselective Enolate Generation and Conformation

The high degree of stereoselectivity observed in the alkylation of N-acyl oxazolidinones is a direct consequence of the selective formation of a specific enolate geometry and the facial bias imposed by the chiral auxiliary.

Deprotonation of an N-acyl oxazolidinone, such as 2-Oxazolidinone, 3-(1-oxobutyl)-, with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) typically leads to the formation of the (Z)-enolate . The preference for the (Z)-enolate is attributed to the steric hindrance provided by the substituent on the oxazolidinone ring (e.g., a benzyl (B1604629) or isopropyl group), which directs the deprotonation.

Once formed, the (Z)-enolate adopts a rigid, chelated conformation where the metal cation (e.g., Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This chelation, combined with the steric bulk of the substituent on the chiral auxiliary, effectively blocks one face of the enolate. As a result, the incoming electrophile (an alkyl halide) can only approach from the less hindered face, leading to a highly diastereoselective alkylation. uwo.ca The rate of alkylation can be influenced by the counterion, with sodium enolates often reacting faster and with higher diastereoselectivity than the corresponding lithium enolates. uwo.ca

Interactive Data Tables

Table 1: Diastereoselective Aldol Reactions of N-Acyl Oxazolidinones

| Enolate | Aldehyde | Product | Diastereoselectivity (syn:anti) | Reference |

| Boron enolate of N-propionyl oxazolidinone | Isobutyraldehyde | syn-aldol adduct | >99:1 | nih.gov |

| Titanium enolate of N-propionyl oxazolidinone | Benzaldehyde | syn-aldol adduct | High | nih.gov |

Table 2: Stereoselective Alkylation of N-Acyl Oxazolidinones

| N-Acyl Oxazolidinone | Base | Electrophile | Diastereoselectivity | Reference |

| N-propionyl oxazolidinone | NaHMDS | Benzyl bromide | >95:5 | |

| N-phenylacetyl oxazolidinone | ZrCl₄/base | t-Butyl bromide | High | nih.gov |

Diastereoselective Control in Alkylation with Various Electrophiles

N-acyl oxazolidinones, such as the 3-(1-oxobutyl)-2-oxazolidinone, are powerful chiral auxiliaries for directing diastereoselective alkylation reactions. acs.orged.gov The stereochemical outcome is largely dictated by the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂) or lithium diisopropylamide (LDA), at low temperatures. acs.orged.govwilliams.edu This chelation involves the metal cation coordinating to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.

The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. Consequently, the incoming electrophile preferentially attacks from the less sterically hindered face, leading to a high degree of diastereoselectivity. williams.edu For instance, the alkylation of the sodium enolate of N-propionyl-4-benzyl-2-oxazolidinone with allyl iodide proceeds with a diastereomeric ratio of 98:2. acs.orged.govwilliams.edu

The scope of electrophiles that can be used in these reactions is broad and includes various alkyl halides. williams.edu Furthermore, the development of methods utilizing group IV metal enolates, such as those derived from zirconium tetrachloride (ZrCl₄), has expanded the range of applicable electrophiles to include tertiary alkyl halides, which are typically unreactive in standard SN2 alkylations. nih.gov This method allows for the direct installation of all-carbon quaternary centers with high diastereoselectivity. nih.gov

The diastereoselectivity of these alkylation reactions is consistently high across a range of substrates and electrophiles, as illustrated in the following table.

Table 1: Diastereoselectivity in the Alkylation of N-Acyl Oxazolidinone Enolates

| N-Acyl Oxazolidinone | Base | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| N-Propionyl-4-benzyl-2-oxazolidinone | NaN(TMS)₂ | Allyl iodide | 98:2 |

| N-Phenylacetyl-4-benzyl-5,5-dimethyl-2-oxazolidinone | ZrCl₄/Et₃N | t-Butyl bromide | >95:5 |

| N-Glycolate Oxazolidinones | NaN(TMS)₂ | Various allylic iodides | >98:2 |

Data sourced from multiple studies demonstrating the high diastereoselectivity of alkylation reactions mediated by oxazolidinone auxiliaries. acs.orged.govnih.govacs.org

Applications in Sequential Alkylation Strategies

The high diastereoselectivity achieved in the alkylation of N-acyl oxazolidinones makes them ideal for use in sequential alkylation strategies. This approach allows for the introduction of two different alkyl groups at the α-carbon in a stereocontrolled manner, leading to the formation of chiral centers with defined configurations.

A typical sequential alkylation would involve the initial diastereoselective alkylation of the N-acyl oxazolidinone as described previously. Following purification of the desired diastereomer, the process can be repeated. Deprotonation of the mono-alkylated product generates a new enolate, which can then be reacted with a second, different electrophile. The stereochemical outcome of the second alkylation is again directed by the chiral auxiliary, resulting in a product with two new stereocenters.

This strategy has been successfully employed in the synthesis of complex molecules and natural products where precise control over multiple stereocenters is crucial. rsc.org The predictability and reliability of the stereochemical induction by the oxazolidinone auxiliary are key to the success of these sequential strategies. williams.edu

Asymmetric Diels-Alder Cycloadditions

N-Acryloyl-2-oxazolidinones, derived from auxiliaries like 3-(1-oxobutyl)-2-oxazolidinone, are highly effective dienophiles in asymmetric Diels-Alder reactions. researchgate.netharvard.edu These reactions are known for their ability to form up to four new chiral centers in a single step, making them a powerful tool in organic synthesis. wiley-vch.denih.gov

Dienophile Reactivity and Stereocontrol Induced by the Auxiliary

The oxazolidinone auxiliary significantly enhances the reactivity of the dienophile and provides excellent stereocontrol. harvard.edu The presence of the chiral auxiliary allows for high π-facial selectivity, meaning the diene preferentially attacks one face of the dienophile over the other. ox.ac.uk This selectivity is attributed to the steric hindrance imposed by the substituent on the chiral auxiliary, which blocks one face of the dienophile. chemtube3d.com The reactive conformation of the dienophile is believed to be a chelated species where a Lewis acid coordinates to both carbonyl oxygens, locking the conformation and presenting a less sterically hindered face for the diene to approach. harvard.educhemtube3d.com This model successfully predicts the stereochemical outcome of the cycloaddition. rsc.org

Endo/Exo Selectivity and Its Determinants

In Diels-Alder reactions, the formation of either the endo or exo product is a critical aspect of stereoselectivity. While the endo product is often favored due to secondary orbital interactions, the substitution pattern of the diene and dienophile can significantly influence this preference. ox.ac.ukmasterorganicchemistry.com For N-acyloxazolidinone dienophiles, high endo selectivity is typically observed. acs.orgnih.gov However, high exo selectivity can be achieved when the termini of both the diene and the dienophile are substituted. ox.ac.uk Lewis acid catalysis can also enhance the endo selectivity by strengthening the secondary orbital interactions in the transition state. masterorganicchemistry.com

Role of Lewis Acid Catalysis in Diels-Alder Reactions

Lewis acids play a crucial role in promoting asymmetric Diels-Alder reactions involving N-acyloxazolidinone dienophiles. wiley-vch.denih.gov They act as catalysts by coordinating to the carbonyl groups of the dienophile, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in This activation leads to a significant rate acceleration, allowing reactions to proceed at low temperatures with high selectivity. researchgate.net

Dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl), are particularly effective Lewis acids for these transformations. researchgate.netharvard.edunih.gov The use of a Lewis acid is proposed to generate a cationic dienophile complex, which accounts for the exceptional reactivity and selectivities observed. researchgate.net The chelation of the Lewis acid to the N-acyloxazolidinone not only activates the dienophile but also locks its conformation, enhancing the facial discrimination and leading to high diastereoselectivity. harvard.educhemtube3d.com

Table 2: Lewis Acid-Promoted Asymmetric Diels-Alder Reactions

| Dienophile | Diene | Lewis Acid | Temperature (°C) | endo:exo Ratio | Diastereomeric Ratio |

|---|---|---|---|---|---|

| N-Acryloyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | -100 | >100:1 | 95:5 |

| N-Crotonoyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | -78 | >100:1 | >99:1 |

| N-Acryloyl-(S)-4-isopropyl-2-oxazolidinone | Isoprene | Et₂AlCl | -100 | >100:1 | 95:5 |

Data compiled from studies on Lewis acid-catalyzed Diels-Alder reactions of N-acyloxazolidinone dienophiles, highlighting the high reactivity and selectivity achieved. harvard.edu

Diastereoselective Michael Addition Reactions

Chiral N-enoyl-2-oxazolidinones are excellent Michael acceptors in diastereoselective conjugate addition reactions. nih.gov Similar to alkylation and Diels-Alder reactions, the stereochemical outcome is controlled by the chiral auxiliary, which directs the nucleophilic attack to one face of the α,β-unsaturated system. williams.edusigmaaldrich.com

The reaction proceeds through the formation of a chelated intermediate, often facilitated by a Lewis acid or the metal counterion of the nucleophile. This chelation orients the enone system in a way that the substituent on the oxazolidinone shields one face, leading to a highly diastereoselective addition of the nucleophile. nih.gov A wide variety of nucleophiles, including organocuprates, thiols, and enolates, have been successfully employed in these reactions. nih.gov

The resulting products contain a new stereocenter at the β-position, with its configuration determined by the chirality of the auxiliary. This method provides a reliable route to enantiomerically enriched 1,5-dicarbonyl compounds and other valuable synthetic intermediates. nih.gov

Other Asymmetric Transformations

Beyond the canonical alkylation and aldol reactions, the rigid, chelatable structure of N-acyl oxazolidinones provides a powerful platform for controlling stereochemistry in a diverse range of other bond-forming reactions.

Stereoselective Reductions

The reduction of N-acyl oxazolidinones can proceed via two main pathways: cleavage of the auxiliary to produce primary alcohols or aldehydes, or reduction of a carbonyl group within the acyl chain. The choice of hydride reagent is crucial in dictating the outcome.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) typically lead to the reductive cleavage of the N-acyl bond to furnish chiral primary alcohols. This process effectively removes the auxiliary while generating a valuable functional group. For instance, the reduction of an N-acylated oxazolidinone with LiAlH₄ yields the corresponding alcohol in high yield, with the chiral auxiliary being recoverable.

Alternatively, the diastereoselective reduction of a ketone on the acyl chain, such as in a β-ketoacyl-N-oxazolidinone, allows for the creation of a new stereocenter. While chemical reduction with reagents like sodium borohydride is common, bioreduction using ketoreductases (KREDs) offers a highly stereoselective alternative for producing chiral β-hydroxy esters from β-keto esters, which are analogous to the oxazolidinone substrates.

An interesting divergence in reactivity is observed with N-(γ- or δ-oxoacyl)oxazolidinones. Reduction with borohydride reagents like NaBH₄ or LiBEt₃H leads to the expected lactone or lactol products. However, using aluminum hydride reagents such as diisobutylaluminum hydride (DIBAL-H) results in an unexpected cyclization to give tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivatives, respectively, with the oxazolidinone ring still attached nih.gov.

Table 1: Representative Stereoselective Reductions of β-Keto Carbonyl Systems (Data presented is analogous to reductions of β-keto N-acyl oxazolidinones, showcasing typical selectivities achievable)

| Substrate (β-Keto Ester) | Reducing Agent | Conversion (%) | Enantiomeric Excess (ee) | Ref |

| Ethyl 4-chloro-3-oxobutanoate | NaBH₄ | 85 | - | mdpi.com |

| Ethyl 4-chloro-3-oxobutanoate | KRED-NADH-110 | >99 | >99% (S) | mdpi.com |

| Ethyl 4-bromo-3-oxobutanoate | KRED-P1-B03 | >99 | 99% (R) | mdpi.com |

| Ethyl 3-oxo-4-phenoxybutanoate | KRED-P2-C02 | 98 | >99% (R) | mdpi.com |

Asymmetric Carbonyl Additions

N-acyl oxazolidinones are highly effective in directing stereoselective additions to carbonyl groups, most notably in aldol and Michael (conjugate) addition reactions. The auxiliary enforces a specific conformation of the enolate, leading to predictable and high levels of diastereoselectivity.

In asymmetric aldol additions, the N-propionyl or N-butanoyl oxazolidinone is first converted to a (Z)-enolate using a base like sodium bis(trimethylsilyl)amide or via a boron enolate using dialkylboron triflates and a tertiary amine. This rigidly chelated enolate then reacts with an aldehyde from the less sterically hindered face, reliably producing the syn-aldol adduct with high diastereoselectivity williams.edu. Titanium enolates, generated using TiCl₄ and a hindered amine like diisopropylethylamine, also provide high selectivity for the syn-product.

Asymmetric Michael additions, or conjugate additions, to α,β-unsaturated N-acyl oxazolidinones (e.g., N-crotonoyl-2-oxazolidinone) also proceed with excellent stereocontrol. Organocuprate reagents are commonly used nucleophiles. Furthermore, chiral Lewis acids such as scandium triflate complexes with chiral ligands like Pybox can catalyze the addition of nucleophiles to N-acryloyl-2-oxazolidinone, achieving good yields and high enantioselectivity rsc.orgresearchgate.net.

Table 2: Examples of Asymmetric Carbonyl Additions Mediated by N-Acyl Oxazolidinones

| Reaction Type | Oxazolidinone Substrate | Reagent(s) | Yield (%) | Diastereomeric Ratio (dr) / ee | Ref |

| Alkylation (via enolate) | (S)-4-Benzyl-3-propionyloxazolidin-2-one | 1. NaN(TMS)₂, THF, -78°C; 2. Allyl iodide | ~85-95 | 98:2 | williams.edu |

| Aldol Addition | (S)-4-Benzyl-3-propionyloxazolidin-2-one | 1. Bu₂BOTf, DIPEA; 2. Isobutyraldehyde | 85 | >99:1 (syn) | |

| Aldol Addition | (S)-4-Benzyl-3-propionyloxazolidin-2-one | 1. TiCl₄, DIPEA; 2. Acrolein | 87 | 95:5 | |

| Michael Addition | 3-Acryloyl-2-oxazolidinone | N-Boc-2-(t-butyldimethylsilyloxy)pyrrole, Sc(OTf)₃-(S,S)-Pybox | 60-70 | 82% ee | rsc.org |

Asymmetric Radical Reactions

Controlling stereochemistry in radical reactions is notoriously challenging due to the high reactivity and transient nature of radical intermediates. However, N-enoyl oxazolidinones have been successfully employed as substrates in stereoselective radical additions, often through the use of chiral Lewis acids to organize the transition state wikipedia.org.

The Lewis acid coordinates to the carbonyl groups of the N-enoyl oxazolidinone, locking it into a specific conformation and shielding one of its faces. This allows an incoming radical to add to the β-position of the double bond with a high degree of stereocontrol. For example, the combination of photoredox catalysis to generate α-amino radicals and a chiral scandium-pybox Lewis acid catalyst has enabled the highly enantioselective conjugate addition of these radicals to N-crotonyl oxazolidinone nih.gov.

Another strategy involves the use of group IV metal enolates (e.g., zirconium enolates) of N-acyl oxazolidinones, which exhibit some biradical character. These enolates can react with tertiary alkyl halides, which typically resist Sₙ2 reactions, to achieve highly diastereoselective α-tertiary alkylations williams.edu.

Table 3: Stereoselective Radical Additions to N-Acyl Oxazolidinone Derivatives

| Reaction Type | Substrate | Reagent(s) | Yield (%) | Diastereomeric Ratio (dr) / ee | Ref |

| Conjugate Addition | N-crotonyl oxazolidinone | α-silylmethyl aniline, Ru(bpy)₃Cl₂, Sc(OTf)₃-Ph-pybox, light | 81 | 96% ee | nih.gov |

| α-Tertiary Alkylation | 4-Benzyl-3-(phenylacetyl)oxazolidinone | 1. ZrCp₂HCl, Et₃N; 2. t-BuBr, Zn(OTf)₂ | 85 | >98:2 | williams.edu |

| α-Tertiary Alkylation | 4-Benzyl-3-(phenylacetyl)oxazolidinone | 1. ZrCp₂HCl, Et₃N; 2. 1-Bromoadamantane, Sc(OTf)₃ | 83 | >98:2 | williams.edu |

Oxyamination and Related Cascade Reactions

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the syn-selective conversion of alkenes into chiral vicinal amino alcohols wikipedia.orgorganic-chemistry.org. This reaction can be applied to α,β-unsaturated N-acyl oxazolidinones, providing a direct route to α-hydroxy-β-amino acid derivatives. The reaction typically uses a catalytic amount of osmium tetroxide, a chiral ligand (derived from dihydroquinine or dihydroquinidine), and a nitrogen source such as a chloramine (B81541) salt rsc.orgorganic-chemistry.org.

The resulting N-protected amino alcohol can undergo subsequent base-mediated ring closure in a one-pot procedure to furnish valuable chiral 4,5-disubstituted oxazolidin-2-ones nih.govresearchgate.net. This transformation sequence represents a cascade process where the initial oxyamination sets the stereochemistry for the subsequent cyclization.

Other cascade reactions have also been developed. For instance, a thio-Michael–aldol–cyclization cascade of N-enoyl thiazolidinethiones (a close sulfur analogue of oxazolidinones) with aldehydes, promoted by titanium tetrachloride, can generate complex tricyclic products with high diastereoselectivity researchgate.net. Similarly, β-hydroxy carbonyl compounds, often prepared via asymmetric aldol additions using oxazolidinone auxiliaries, can undergo a nucleophilic azidation followed by a Curtius rearrangement and cyclization to afford chiral oxazolidin-2-ones as single diastereomers.

These methods highlight the versatility of the oxazolidinone platform in facilitating complex, multi-step transformations with excellent stereochemical control.

Mechanistic and Theoretical Investigations of N Acyl Oxazolidinone Chemistry

Transition State Analysis in Stereoselective Reactions

The stereoselectivity in reactions of N-acyl oxazolidinones is largely dictated by the geometry of the transition state. In reactions such as aldol (B89426) additions, the formation of a six-membered, chair-like transition state is a widely accepted model to explain the observed diastereoselectivity. acs.org For the enolate of 2-Oxazolidinone (B127357), 3-(1-oxobutyl)-, reaction with an aldehyde is proposed to proceed through a transition state where the metal cation, often from a Lewis acid, coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone auxiliary. This chelation, along with the steric influence of the substituent on the chiral auxiliary, directs the approach of the electrophile.

In the case of aldol reactions involving titanium enolates derived from N-acyl oxazolidinones, two main pathways are considered: a non-chelated and a chelated transition state. acs.org The non-chelated pathway generally leads to the "Evans syn" aldol product. Here, the enolate attacks the aldehyde from the less hindered face, with the substituent on the aldehyde oriented equatorially in a chair-like transition state to minimize steric interactions. acs.org The steric bulk of the substituent on the oxazolidinone ring plays a crucial role in shielding one face of the enolate, thereby forcing the electrophile to approach from the opposite side.

Conversely, under certain conditions, a chelated transition state can be favored, leading to the "non-Evans syn" aldol product. acs.org This typically occurs when the Lewis acid can coordinate to both the carbonyl oxygen of the auxiliary and the aldehyde's carbonyl oxygen, creating a more rigid, chelated structure. The stereochemical outcome is then reversed. The balance between these two pathways can be influenced by factors such as the choice of Lewis acid, solvent, and the stoichiometry of the reagents.

Role of Chelation and Conformational Control in Stereochemical Induction

Chelation is a key factor in exerting stereochemical control in reactions of 2-Oxazolidinone, 3-(1-oxobutyl)-. The formation of a rigid, chelated intermediate involving the metal enolate and the chiral auxiliary is fundamental to achieving high diastereoselectivity. acs.orgnih.gov In alkylation and aldol reactions, the Lewis acid, often a titanium or boron species, coordinates to the carbonyl oxygen of the oxazolidinone and the enolate oxygen. This chelation locks the conformation of the enolate, presenting a sterically defined environment for the incoming electrophile.

The conformation of the N-acyl group relative to the oxazolidinone ring is also critical. Due to A(1,3) strain, the amide bond is often twisted out of planarity, which influences the ground-state energy and the geometry of the subsequent enolate. acs.org This conformational bias, coupled with the chelation to the metal center, ensures that the substituent on the chiral auxiliary effectively blocks one face of the enolate. For example, in the case of an oxazolidinone derived from a chiral amino alcohol, the substituent at the C4 position of the oxazolidinone ring will dictate the direction of electrophilic attack.

The importance of a rigid conformational constraint has been highlighted in the design of novel oxazolidinone antibacterials, where locking the conformation of side chains led to improved biological activity. nih.gov While not directly a synthetic application, this underscores the principle that conformational control is paramount in determining the interactions of the molecule. In diastereoselective radical cyclizations of chiral oxazolidinone-derived amides, the use of a Lewis acid like MgBr₂·Et₂O was found to be essential for high diastereoselectivity, further emphasizing the role of chelation in controlling the transition state geometry. capes.gov.br

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of stereoselective reactions involving N-acyl oxazolidinones. These studies provide detailed energetic and structural information about reaction intermediates and transition states that are often difficult to obtain experimentally.

DFT calculations have been successfully employed to model the reaction pathways of aldol reactions involving N-acyl oxazolidinones. acs.org These calculations can determine the relative energies of the various possible transition states, allowing for a rationalization of the observed stereochemical outcomes. For instance, DFT studies on the aldol reaction of titanium enolates of N-propionyl oxazolidinones have shown that the non-chelated transition state leading to the Evans syn product is energetically favored over the chelated transition state that would yield the non-Evans syn product. acs.org

These computational models can account for the subtle interplay of steric and electronic effects. The calculations can optimize the geometries of the transition states, providing precise bond lengths and angles, and can visualize the key non-covalent interactions that stabilize the favored transition state. For the reaction of the enolate of 2-Oxazolidinone, 3-(1-oxobutyl)-, with an aldehyde, DFT calculations would be expected to show a chair-like transition state with the aldehyde substituent in an equatorial position to minimize 1,3-diaxial interactions. The calculations would also quantify the energetic penalty of the alternative transition states, thereby explaining the high diastereomeric ratios observed experimentally.

Based on the energetic data obtained from DFT calculations, it is possible to build predictive models for the stereoselectivity of reactions involving N-acyl oxazolidinones. By calculating the energy difference (ΔΔG‡) between the diastereomeric transition states, the diastereomeric ratio (dr) of the products can be predicted using the following relationship derived from transition state theory:

ΔΔG‡ = -RT ln(dr)

Where:

ΔΔG‡ is the difference in the Gibbs free energy of activation between the two competing transition states.

R is the gas constant.

T is the temperature in Kelvin.

dr is the diastereomeric ratio.

Derivatives, Modifications, and Comparative Analysis of Oxazolidinone Auxiliaries

Structural Variations of Oxazolidinone Chiral Auxiliaries

The efficacy of oxazolidinone chiral auxiliaries is largely dependent on the substituents at the 4 and 5 positions of the heterocyclic ring. wikiwand.com These substituents create a specific steric environment that directs the approach of incoming reagents, thereby controlling the stereoselectivity of reactions such as alkylations and aldol (B89426) condensations. wikipedia.orgresearchgate.net

A variety of oxazolidinones are commercially available, with common variations including benzyl (B1604629), isopropyl, and phenyl groups at the 4-position, often in combination with a hydrogen or methyl group at the 5-position. wikiwand.commdpi.com These structural modifications allow chemists to fine-tune the steric hindrance and electronic properties of the auxiliary to suit specific synthetic needs. For instance, the choice of the oxazolidinone's chirality is a key determinant in accessing specific stereoisomers of the final product. researchgate.net

The synthesis of these varied oxazolidinone auxiliaries typically begins with the reduction of an amino acid to its corresponding amino alcohol. mdpi.com This is followed by cyclization with reagents like ethyl carbonate or phosgene (B1210022) derivatives. mdpi.com More contemporary and environmentally benign methods, such as those employing microwave assistance, have also been developed to improve the efficiency of these syntheses. mdpi.com Furthermore, sulfur-containing analogs like oxazolidine-2-thiones and thiazolidine-2-thiones have been introduced as effective chiral inductors, often offering easier removal after the desired transformation. mdpi.com

The N-acyl group, such as the 1-oxobutyl group in 2-Oxazolidinone (B127357), 3-(1-oxobutyl)-, plays a crucial role in the reactivity of the auxiliary. Acylation of the oxazolidinone nitrogen is typically achieved through deprotonation with a strong base like n-butyllithium, followed by reaction with an acyl chloride or anhydride. wikiwand.com The resulting N-acyloxazolidinone can then undergo stereoselective enolization and subsequent reaction.

Table 1: Common Structural Variations of Oxazolidinone Auxiliaries

| 4-Substituent | 5-Substituent | Common Name/Systematic Name |

| Benzyl | H | (S)-4-Benzyl-2-oxazolidinone |

| Benzyl | H | (R)-4-Benzyl-2-oxazolidinone |

| Isopropyl | H | (S)-4-Isopropyl-2-oxazolidinone |

| Phenyl | H | (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone |

This table presents a selection of commonly used oxazolidinone auxiliaries, highlighting the key structural variations at the 4 and 5 positions.

Development of Immobilized and Recyclable Oxazolidinone Systems

A significant advancement in the application of chiral auxiliaries has been the development of immobilized and recyclable systems. This approach addresses the economic and environmental concerns associated with using stoichiometric amounts of often expensive chiral auxiliaries. By anchoring the oxazolidinone auxiliary to a solid support, such as a polymer resin, it can be easily separated from the reaction mixture by filtration and reused in subsequent reactions.

Comparison with Alternative Chiral Auxiliary Architectures

While oxazolidinone auxiliaries are widely used, several other classes of chiral auxiliaries have also proven to be highly effective in asymmetric synthesis. A comparative analysis highlights the distinct advantages and applications of each.

Camphorsultam, also known as Oppolzer's sultam, is a rigid, crystalline chiral auxiliary derived from camphor. wikipedia.orgwikipedia.org A key advantage of camphorsultam is its ability to control stereochemistry in the absence of chelating metals, relying on its rigid bicyclic structure to dictate the facial selectivity of reactions. researchgate.net In some instances, camphorsultam has been shown to provide superior single asymmetric induction compared to oxazolidinones. wikiwand.com For example, in the synthesis of manzacidin B, a camphorsultam auxiliary demonstrated significant (2S,3R)-selectivity, outperforming an oxazolidinone auxiliary in constructing the core oxazoline (B21484) ring. wikipedia.org It is particularly effective in reactions such as Michael additions, Claisen rearrangements, and Diels-Alder reactions. wikipedia.orgwikipedia.org

Both (R,R)- and (S,S)-pseudoephedrine are commercially available and can be used as effective chiral auxiliaries. wikipedia.org They are typically converted to the corresponding amide by reaction with a carboxylic acid, acid anhydride, or acyl chloride. wikipedia.org The resulting pseudoephedrine amides undergo highly diastereoselective alkylations upon deprotonation with a non-nucleophilic base to form a (Z)-enolate. wikipedia.orgcaltech.edu The stereochemical outcome is directed by the methyl group of the pseudoephedrine backbone. wikipedia.org A significant advantage of pseudoephedrine amides is that their enolates are often nucleophilic enough to react with a range of alkyl halides at temperatures from -78 °C to 0 °C. caltech.edu However, due to the use of pseudoephedrine in the illicit synthesis of methamphetamine, its availability can be restricted. wikipedia.org As an alternative, pseudoephenamine has been developed, which is not subject to the same regulations and has shown comparable or even superior performance in asymmetric alkylations. nih.govharvard.edu

1,1'-Bi-2-naphthol (BINOL) is a C2-symmetric, axially chiral biaryl compound that has been utilized as a chiral auxiliary since 1983. wikiwand.com Unlike the point chirality of oxazolidinones and camphorsultams, BINOL's chirality arises from the restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings. BINOL has been employed as a chiral auxiliary in various reactions, including the synthesis of uncommon amino acids and in controlling the formation of P-stereocenters in metal-catalyzed cross-coupling reactions. wikiwand.com In some applications, BINOL-based auxiliaries have shown moderate to excellent diastereomeric excess. wikiwand.com The development of various BINOL derivatives has expanded their utility in asymmetric synthesis. nih.gov

Table 2: Comparison of Chiral Auxiliary Architectures

| Chiral Auxiliary | Type of Chirality | Key Advantages | Common Applications |

| Oxazolidinones | Point Chirality | High diastereoselectivity, predictable stereochemical outcomes, well-established methods. wikipedia.orgresearchgate.net | Asymmetric alkylations, aldol reactions. wikipedia.orgrsc.org |

| Camphorsultam | Point Chirality | Rigid structure, effective without metal chelation, high crystallinity of derivatives. wikipedia.orgresearchgate.net | Michael additions, Claisen rearrangements, Diels-Alder reactions. wikipedia.orgwikipedia.org |

| Pseudoephedrine | Point Chirality | High diastereoselectivity in alkylations, readily available (though regulated). wikipedia.orgcaltech.edu | Asymmetric alkylation to form α-substituted products. caltech.edu |

| BINOL | Axial Chirality | C2-symmetry, effective in a range of transformations. wikiwand.com | Asymmetric synthesis of amino acids, metal-catalyzed reactions. wikiwand.com |

This interactive table provides a comparative overview of different classes of chiral auxiliaries, highlighting their unique features and primary areas of application.

Application in Complex Molecule Synthesis

Strategy in Total Synthesis of Natural Products and Bioactive Molecules

The total synthesis of natural products, which are often characterized by their intricate and stereochemically dense structures, provides a compelling platform to demonstrate the strategic value of 2-Oxazolidinone (B127357), 3-(1-oxobutyl)- and its analogues. capes.gov.br This chiral auxiliary is frequently employed in aldol (B89426) and alkylation reactions to set key stereocenters that are crucial for the biological activity of the target molecule. nih.gov The predictable stereochemical outcome of these reactions allows for a more streamlined and efficient synthetic route, minimizing the need for extensive purification of stereoisomers.

While direct and detailed reports on the use of 3-(1-oxobutyl)-2-oxazolidinone in the total synthesis of specific natural products are not extensively documented in readily available literature, the principles of its application are well-established through the use of closely related N-acyl oxazolidinones, such as the N-propionyl derivative. These auxiliaries have been instrumental in the synthesis of a variety of complex bioactive molecules. nih.govnih.gov For instance, in the total synthesis of the potent antitumor agent (-)-laulimalide, an N-acyl oxazolidinone was utilized to construct a key fragment of the molecule through a highly diastereoselective aldol reaction. nih.gov This strategy highlights the ability of this class of chiral auxiliaries to control the formation of multiple stereocenters in a single step.

The general strategy involves the acylation of a chiral oxazolidinone, such as (4S)-4-benzyl-2-oxazolidinone, with butanoyl chloride to yield 3-(1-oxobutyl)-2-oxazolidinone. This is followed by the generation of a boron or titanium enolate, which then undergoes a diastereoselective aldol condensation with a suitable aldehyde. The resulting aldol adduct contains newly formed stereocenters, the configuration of which is directed by the chiral auxiliary. Subsequent removal of the auxiliary reveals a chiral β-hydroxy acid or a related functional group, which is then elaborated to the final natural product.

Table 1: Application of N-Acyl Oxazolidinones in the Synthesis of Natural Product Fragments This table presents representative examples of N-acyl oxazolidinone applications that are analogous to the utility of 2-Oxazolidinone, 3-(1-oxobutyl)-.

| Natural Product/Fragment | Chiral Auxiliary System | Reaction Type | Key Intermediate | Diastereoselectivity |

| (-)-Laulimalide Fragment | (4S)-4-Benzyl-2-oxazolidinone | Aldol Condensation | β-Hydroxy imide | >95:5 |

| Tedanolide C Fragment | N-Acyl Oxazolidinone | Aldol Condensation | Polyketide chain | High |

| (-)-Cytoxazone | Thiazolidinethione derivative | Aldol Condensation | syn-aldol adduct | 3:1 |

Utility in the Preparation of Enantiomerically Pure Synthetic Intermediates

Beyond the total synthesis of natural products, 2-Oxazolidinone, 3-(1-oxobutyl)- is a valuable tool for the preparation of a wide range of enantiomerically pure synthetic intermediates. nih.gov These chiral building blocks are themselves important starting materials for the synthesis of various pharmaceuticals and other biologically active compounds. The ability to reliably generate these intermediates with high enantiopurity is a significant advantage in drug discovery and development.

The diastereoselective alkylation of the enolate derived from 3-(1-oxobutyl)-2-oxazolidinone is a common method for producing chiral carboxylic acids and their derivatives. The reaction of the enolate with an alkyl halide proceeds with high stereocontrol, and subsequent cleavage of the auxiliary yields the enantiomerically enriched product. This methodology provides access to a diverse array of chiral building blocks that would be difficult to obtain through other means.

For example, the enolate of an N-acyl oxazolidinone can be alkylated with a variety of electrophiles to introduce new stereocenters with high diastereoselectivity. The resulting product can then be hydrolyzed or otherwise transformed to remove the chiral auxiliary, yielding an enantiomerically pure carboxylic acid, ester, or amide. These intermediates can then be used in a variety of subsequent synthetic transformations.

Table 2: Preparation of Enantiomerically Pure Intermediates using N-Acyl Oxazolidinones This table illustrates typical diastereoselective reactions of N-acyl oxazolidinones for the synthesis of chiral intermediates, representative of the utility of 2-Oxazolidinone, 3-(1-oxobutyl)-.

| Chiral Auxiliary | Electrophile | Reaction Type | Product Type | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Alkyl Halide | Alkylation | α-Alkylated Carboxylic Acid Derivative | >98:2 |

| (S)-4-Benzyl-2-oxazolidinone | Aldehyde | Aldol Condensation | β-Hydroxy Carboxylic Acid Derivative | up to 99:1 |

| (S)-4-Isopropyl-2-oxazolidinone | Michael Acceptor | Conjugate Addition | γ-Substituted Carboxylic Acid Derivative | High |

Recovery and Regeneration of the Chiral Auxiliary

Hydrolytic Cleavage Strategies for Auxiliary Removal

Hydrolytic cleavage of the N-acyl group from 3-(1-oxobutyl)-2-oxazolidinone allows for the formation of the corresponding carboxylic acid and the recovery of the chiral auxiliary. One of the most common and effective methods for this transformation is the use of alkaline hydrogen peroxide. williams.edunih.gov

The reaction is typically carried out in a mixture of tetrahydrofuran (B95107) (THF) and water at a low temperature, such as 0 °C. The active nucleophile in this process is the hydroperoxide anion (HOO⁻), which is generated in situ from the reaction of a base, typically lithium hydroxide (B78521) (LiOH), with hydrogen peroxide (H₂O₂). The hydroperoxide anion selectively attacks the exocyclic carbonyl group of the N-acyl oxazolidinone. This selectivity is crucial as attack at the endocyclic carbamate (B1207046) carbonyl would lead to the destruction of the auxiliary. williams.edubeilstein-journals.org

Following the nucleophilic attack, a tetrahedral intermediate is formed, which then collapses to yield the desired carboxylic acid and the free chiral auxiliary. The initial product is a peroxyacid, which is subsequently reduced to the carboxylic acid during an aqueous workup, often with a reducing agent like sodium sulfite (B76179) (Na₂SO₃). beilstein-journals.org This method is known for its high yields and for proceeding with minimal risk of racemization of the newly formed stereocenter in the product.

A representative procedure for the hydrolytic cleavage of an N-acylated oxazolidinone is as follows: The N-acyl oxazolidinone is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. Aqueous solutions of LiOH and H₂O₂ are then added, and the reaction is stirred for a period of time until completion. The reaction is then quenched with an aqueous solution of sodium sulfite to reduce the excess peroxide and the peroxyacid intermediate. The chiral auxiliary can then be recovered from the reaction mixture, typically by extraction, and purified for reuse. williams.edu

| Substrate | Reagents | Solvent | Temperature | Time | Product Yield | Auxiliary Recovery |

|---|---|---|---|---|---|---|

| N-Propionyl-4-benzyl-2-oxazolidinone | LiOH, H₂O₂ | THF/H₂O (4:1) | 0 °C | 1 h | 60-80% | Typically high, often >90% |

| (S)-N-(3-Hydroxy-5-phenylpentanoyl)-4-benzyl-2-oxazolidinone | LiOH, H₂O₂ | THF/H₂O | 0 °C | Not specified | 89% | Not specified |

Reductive Cleavage Methodologies and Their Selectivity

Reductive cleavage of the N-acyl group provides a direct route to the corresponding primary alcohol, a valuable functional group in organic synthesis. A variety of reducing agents can be employed for this transformation, with lithium borohydride (B1222165) (LiBH₄) being a particularly effective and selective choice.

While more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also effect this reduction, they are often less selective and can lead to undesired side reactions, including the cleavage of the oxazolidinone ring itself. Lithium borohydride, being a milder reducing agent, generally provides a cleaner reaction with higher yields of the desired alcohol and better recovery of the chiral auxiliary.

The selectivity of LiBH₄ is a key advantage. It can selectively reduce the N-acyl group in the presence of other functional groups that might be sensitive to stronger hydrides. The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. The addition of a small amount of water can sometimes enhance the rate and efficiency of the reduction.

The general procedure involves treating the N-acyl oxazolidinone with LiBH₄ in THF at a controlled temperature, often starting at 0 °C and allowing the reaction to warm to room temperature. After the reaction is complete, a careful workup is required to quench the excess hydride and isolate the product alcohol and the recovered chiral auxiliary. The auxiliary can be separated from the product through standard purification techniques like column chromatography or crystallization.

| Substrate | Reagent | Solvent | Temperature | Time | Product Yield | Auxiliary Recovery |

|---|---|---|---|---|---|---|

| Generic N-Acyl Oxazolidinone | LiBH₄ | THF | 0 °C to rt | Varies | Generally high | Generally high |

Practical Considerations for Auxiliary Recycling and Reuse

A significant advantage of many common 2-oxazolidinone (B127357) auxiliaries is their crystalline nature, which facilitates purification by recrystallization. williams.edu After cleavage, the auxiliary is typically present in the reaction mixture along with the product and other reagents. A carefully designed workup and extraction procedure is necessary to separate the auxiliary. For instance, after hydrolytic cleavage, the acidic product can be separated from the neutral auxiliary by an acid-base extraction.

To further improve the ease of recovery, polymer-supported versions of oxazolidinone auxiliaries have been developed. researchgate.net By immobilizing the auxiliary on a solid support, the product can be cleaved and washed away, leaving the auxiliary attached to the resin, which can then be washed and reused in subsequent reactions. This approach simplifies purification and minimizes product loss.

Continuous flow processes represent another advanced strategy for auxiliary recycling. figshare.comacs.org In a flow system, the substrate is passed through a reactor containing the immobilized auxiliary, and the product is continuously collected at the outlet. The auxiliary remains in the reactor, ready for further reaction cycles. This methodology not only enhances recycling efficiency but also allows for automation and can lead to significant reductions in reaction times and waste generation.

The purity of the recovered auxiliary is paramount for its successful reuse. Any impurities can potentially interfere with subsequent reactions and compromise the stereoselectivity. Therefore, the recovered auxiliary should be carefully purified, for example by recrystallization or chromatography, and its purity confirmed by analytical techniques such as NMR spectroscopy or HPLC before being used in another synthetic cycle.

Future Research Directions and Challenges

Development of More Sustainable and "Green" Synthetic Routes for Oxazolidinone Preparation and Application

The development of environmentally benign and sustainable methods for the synthesis of oxazolidinones is a significant area of ongoing research. Traditional synthetic routes often involve hazardous reagents and generate substantial waste. Modern approaches are focusing on greener alternatives that offer high atom economy, lower environmental impact, and utilize renewable resources.

One promising strategy involves the use of deep eutectic solvents (DES) as both a catalyst and a solvent system. A novel DES, composed of a quaternary diammonium salt and urea, has been shown to be an effective medium for the synthesis of various oxazolidinone compounds from epoxides and isocyanates. rsc.org This method is notable for its high atom economy (100%), low E-factor (0.11), and excellent reaction mass efficiency (90.1%), making it a highly sustainable option. rsc.org The DES itself is economical, recyclable, and environmentally gentle. rsc.org

Another green approach focuses on the utilization of carbon dioxide (CO₂) as a C₁ feedstock. Researchers have developed a CuBr/ionic liquid catalytic system that efficiently facilitates the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂ to produce 2-oxazolidinones. mdpi.com This method is advantageous as it operates under mild conditions, including atmospheric pressure of CO₂, and demonstrates high catalyst turnover numbers, highlighting its sustainability. mdpi.com

Furthermore, organocatalysis presents a metal-free alternative for oxazolidinone synthesis. A polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been used as a recyclable catalyst for the conversion of epoxy amines and CO₂ into 2-oxazolidinone (B127357) scaffolds. rsc.org This halide-free, organocatalytic approach is compatible with continuous flow systems, further enhancing its green credentials. rsc.org

| Parameter | Deep Eutectic Solvent (DES) Method rsc.org | CuBr/Ionic Liquid Method mdpi.com |

| Atom Economy | 100% | High (not specified) |

| E-Factor | 0.11 | Low (not specified) |

| Reaction Mass Efficiency | 90.1% | High (not specified) |

| Process Mass Intensity | 1.11 | Low (not specified) |

| Key "Green" Feature | Recyclable, non-toxic solvent/catalyst system | Utilization of CO₂ as a C₁ source |

Expanding the Scope of Catalytic Asymmetric Reactions with N-Acyl Oxazolidinones

While N-acyl oxazolidinones are well-established as reliable chiral auxiliaries for a range of asymmetric transformations, ongoing research seeks to broaden their applicability and transition from stoichiometric to catalytic methods. nih.govrsc.org A significant challenge lies in the development of catalytic systems that can effectively utilize simple N-acyl oxazolidinones for a wider array of reactions.

Recent advancements include the development of novel chiral ligands and catalysts that can facilitate asymmetric reactions with high enantioselectivity. For instance, chiral 1,3,2-oxazaborolidines have emerged as effective Lewis acid catalysts for enantioselective photochemical reactions, such as [2+2] cycloadditions. nih.gov The modular nature of these catalysts allows for fine-tuning to specific substrates and reactions. nih.gov

Furthermore, the scope of reactions is being expanded beyond traditional aldol (B89426) and alkylation reactions. rsc.org Research into catalytic asymmetric bromocyclizations of allylamines with CO₂ to form chiral 2-oxazolidinones, using a bifunctional selenide (B1212193) catalyst, highlights the potential for novel transformations. nih.gov Another area of development is the use of N-acyl oxazolidinones in chemoenzymatic synthesis, where the oxazolidinone auxiliary can be used to direct stereoselective transformations before the product is utilized in a biocatalytic step. nih.gov

| Reaction Type | Catalyst/Method | Key Advantage |

| Photochemical [2+2] Cycloaddition | Chiral 1,3,2-Oxazaborolidine nih.gov | Enables enantioselective photochemical reactions. |

| Bromocyclization | Chiral Bifunctional Selenide nih.gov | Catalytic asymmetric synthesis of functionalized oxazolidinones from CO₂. |

| Chemoenzymatic Synthesis | Cysteine-derived Oxazolidinone nih.gov | Combines the reliability of chiral auxiliaries with the selectivity of biocatalysis. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of N-acyl oxazolidinone chemistry with continuous flow and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. rsc.orgsynplechem.comresearchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates.

The synthesis of 2-oxazolidinones has been successfully demonstrated in a continuous flow setup using an immobilized organocatalyst. rsc.org A packed-bed reactor containing a polystyrene-supported TBD catalyst was used for the continuous synthesis of various 2-oxazolidinones from epoxy amines and CO₂ over an extended period without significant loss of catalytic activity. rsc.org This approach not only improves sustainability but also allows for the on-demand synthesis of these important compounds.

Automated synthesis platforms, often utilizing capsule-based or robotic systems, are also being developed to streamline the synthesis of complex molecules, including those requiring chiral auxiliaries. synplechem.comresearchgate.net These platforms can automate multi-step reaction sequences, purifications, and analysis, thereby accelerating drug discovery and process development. nih.gov While direct examples focusing solely on 2-Oxazolidinone, 3-(1-oxobutyl)- are not prevalent, the established use of flow chemistry for other oxazolidinone syntheses indicates a clear path for its future application. researchgate.net

Design of Novel Oxazolidinone Architectures for Enhanced Reactivity and Selectivity

The design and synthesis of novel oxazolidinone architectures are crucial for improving their performance as chiral auxiliaries and for discovering new applications, particularly in medicinal chemistry. nih.govnih.govufl.edu Research in this area focuses on modifying the basic oxazolidinone scaffold to enhance stereocontrol, alter reactivity, and introduce new functionalities.

One strategy involves the synthesis of oxazolidinone derivatives with modified substituents at the 4- and 5-positions to create a more defined chiral environment, leading to higher diastereoselectivity in asymmetric reactions. Another approach is the development of "cleavable" auxiliaries that can be removed under milder conditions, preserving sensitive functional groups in the product. nih.gov For example, a cysteine-derived oxazolidinone has been designed to act as both a chiral auxiliary and an acyl transfer agent, allowing for facile cleavage of the auxiliary through an intramolecular N-to-S acyl transfer. nih.gov

In the context of medicinal chemistry, novel oxazolidinone analogues are being designed as potential therapeutic agents. ufl.edufrontiersin.orgnih.gov By incorporating different substituents and heterocyclic rings onto the oxazolidinone core, researchers aim to develop compounds with improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability. nih.govnih.gov

Advanced Spectroscopic Characterization and Real-time Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing reactions involving N-acyl oxazolidinones. Advanced spectroscopic techniques and real-time reaction monitoring are powerful tools for gaining these insights.

While specific studies on 2-Oxazolidinone, 3-(1-oxobutyl)- are limited, the principles of spectroscopic analysis are broadly applicable. Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products over the course of a reaction. This data provides valuable information about reaction rates, the formation of transient species, and the influence of reaction parameters on the outcome.

For instance, real-time monitoring can be used to study the formation and stability of enolates in asymmetric alkylation reactions, providing insights into the factors that control diastereoselectivity. nih.gov Furthermore, advanced techniques like native mass spectrometry are being developed for real-time monitoring of biosynthetic reactions, which could be adapted to study the interactions of oxazolidinone-based compounds with biological targets. nih.gov The crystal structure and spectroscopic analysis of complex molecules containing oxazolidinone moieties are also being investigated to understand intermolecular interactions and chemical reactivity. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.